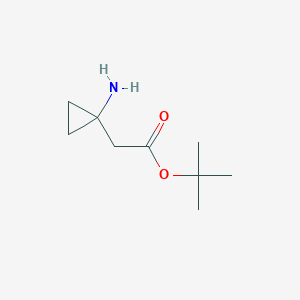![molecular formula C19H21NO5 B2927025 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate CAS No. 1524716-70-8](/img/structure/B2927025.png)
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an ester derived from an amino acid and a benzoic acid derivative. Ester compounds are often used in a variety of applications, including as solvents, plasticizers, and even in fragrances due to their often pleasant smell .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, contains a benzene ring (from the “benzoate” part of the name), which is a six-membered ring of carbon atoms with alternating double bonds, and an ester functional group (also from the “benzoate” part), which consists of a carbonyl group (a carbon double-bonded to an oxygen) adjacent to an ether group (an oxygen bonded to two carbons) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, esters generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds . They are often liquid at room temperature and many have pleasant smells .Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Polyamides
Research into novel aromatic polyamides containing specific structural units has demonstrated their synthesis and examined their properties, such as thermal stability and solubility. For instance, aromatic polyamides having 2-methyl-4,5-oxazolediyl units show high thermal properties and good solubility in organic solvents, suggesting applications in materials science for high-performance polymers with specific mechanical and thermal characteristics (Akutsu et al., 1998).
Cytotoxic Activity of Carboxamide Derivatives
The cytotoxic activities of certain carboxamide derivatives against various cancer cell lines indicate a potential research avenue for the development of novel anticancer agents. Specific compounds demonstrated potent cytotoxicity, with some showing efficacy in vivo against challenging cancer models, highlighting the significance of chemical synthesis in drug discovery (Deady et al., 2003).
Chemical Synthesis and Characterization Techniques
Studies focusing on the synthesis and characterization of compounds with specific functional groups provide valuable methodologies for the development of new materials or drugs. For example, research on the synthesis of new derivatives featuring specific structural motifs and their spectroscopic characterization offers insights into chemical properties and potential applications in material science or pharmacology (Diwaker et al., 2015).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some general precautions associated with handling esters include avoiding contact with the skin and eyes, and avoiding inhalation or ingestion . They should be used in a well-ventilated area and stored properly to prevent degradation .
Propiedades
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-6-4-5-7-15(13)11-20-18(21)12-25-19(22)14-8-9-16(23-2)17(10-14)24-3/h4-10H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKUJHXEIVKOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)
![3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2926943.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)
![2-(Allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl phenyl ether](/img/structure/B2926951.png)
![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2926955.png)




![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)
![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)